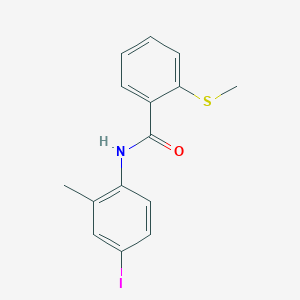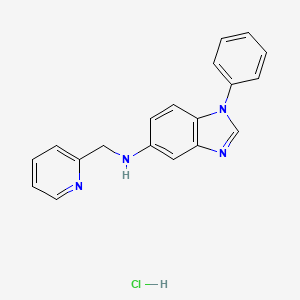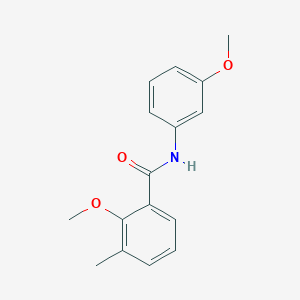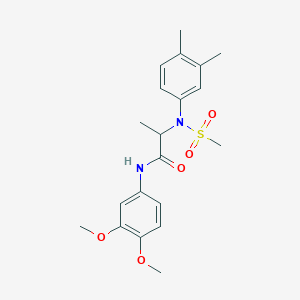amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4192095.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
説明
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide, also known as MK-886, is a potent inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators that play a crucial role in various physiological and pathological processes. MK-886 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
科学的研究の応用
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer. Studies have shown that this compound can inhibit the growth of various cancer cells, including prostate, breast, and lung cancer cells. The mechanism of action involves the inhibition of leukotriene biosynthesis, which is known to promote cancer cell growth and survival.
This compound has also been studied for its potential anti-inflammatory effects. Inflammation is a crucial physiological process that plays a role in various diseases, including arthritis, asthma, and inflammatory bowel disease. Studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and can reduce inflammation in animal models.
Another area of research is cardiovascular diseases. Leukotrienes are known to play a role in the development of atherosclerosis, which is a major risk factor for cardiovascular diseases. Studies have shown that this compound can inhibit leukotriene biosynthesis and reduce atherosclerosis in animal models.
作用機序
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide inhibits leukotriene biosynthesis by binding to 5-lipoxygenase-activating protein (FLAP), which is a crucial enzyme in the biosynthesis pathway. FLAP is responsible for the translocation of arachidonic acid to 5-lipoxygenase, which is the enzyme responsible for leukotriene biosynthesis. By inhibiting FLAP, this compound prevents the formation of leukotrienes and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and reduce atherosclerosis. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of leukotriene biosynthesis, which makes it an ideal tool for studying the role of leukotrienes in various physiological and pathological processes. However, this compound has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. It also has low bioavailability, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide. One area of research is the development of more potent and selective inhibitors of leukotriene biosynthesis. Another area of research is the identification of new therapeutic applications for this compound, such as in neurodegenerative diseases and autoimmune diseases. Finally, research on the pharmacokinetics and bioavailability of this compound could lead to the development of more effective formulations for therapeutic use.
Conclusion
This compound is a potent inhibitor of leukotriene biosynthesis that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Its mechanism of action involves the inhibition of FLAP, which is a crucial enzyme in the biosynthesis pathway. This compound has various biochemical and physiological effects, including the reduction of inflammation, inhibition of cancer cell growth, and reduction of atherosclerosis. While it has some limitations, such as low solubility and bioavailability, research on this compound continues to identify new therapeutic applications and potential formulations for therapeutic use.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methyl-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-14-19(4-3-5-20(14)25(27)28)23-21(26)15-6-10-17(11-7-15)24(2)31(29,30)18-12-8-16(22)9-13-18/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYUVIDCRORFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192015.png)

![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4192021.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-iodophenoxy)acetamide](/img/structure/B4192025.png)



![4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192049.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4192053.png)

![1-(4-methylbenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4192069.png)

![2-(1H-pyrazol-4-ylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4192082.png)
![5-methyl-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B4192089.png)